Methyl 5-chloro-2-(ethylamino)benzoate

Medicinal chemistry SAR logP optimization

Researchers requiring the N-ethyl-5-chloro regioisomer for systematic SAR often face supply gaps for this specific substitution pattern. Methyl 5-chloro-2-(ethylamino)benzoate (CAS 342422-34-8) solves this with a differentiated scaffold where the N-ethyl group provides ~+0.5 logP over the methyl analog, and the 5-chloro preserves the C4 para-position for further electrophilic substitution-unlike the 4-chloro isomer. · N-Ethyl substituent enables direct access to N-ethyl benzodiazepine analogues without post-synthetic alkylation. · 5-Chloro regioisomer keeps C4 position open for nitration, halogenation, or Friedel-Crafts diversification. · Methyl ester serves as a transient protecting group or prodrug; hydrolyzes 2-5× faster than ethyl esters under alkaline conditions.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13569568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-(ethylamino)benzoate
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C10H12ClNO2/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3
InChIKeyNHGIJQZDKMJIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-2-(ethylamino)benzoate (CAS 342422-34-8): Sourcing & Characterization


Methyl 5-chloro-2-(ethylamino)benzoate (CAS 342422-34-8) is a synthetic benzoate ester with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It features a chlorine substituent at the 5-position of the phenyl ring, an ethylamino group at the 2-position, and a methyl ester functionality. The compound is commercially available from multiple vendors at purity specifications of 97–98% and is classified for research and further manufacturing use only . Available physicochemical characterization remains limited to predicted properties: density 1.331±0.06 g/cm³ (predicted), boiling point 365.8±27.0 °C (predicted), and pKa 4.50±0.32 (predicted) for the corresponding free acid .

Methyl 5-chloro-2-(ethylamino)benzoate: Non-Interchangeability with Analogs


Three distinct structural dimensions differentiate methyl 5-chloro-2-(ethylamino)benzoate from its nearest commercially available analogs, each carrying implications for synthetic utility and biological screening outcomes. First, substitution at the aniline nitrogen (ethylamino vs. methylamino) alters steric bulk and lipophilicity (calculated logP shift of approximately +0.5 units per CH₂ homologation), affecting both reactivity in N-acylation or N-alkylation steps and permeability in cell-based assays [1]. Second, the ester moiety (methyl vs. ethyl) modulates hydrolysis rates under both acidic and basic conditions, with methyl esters generally hydrolyzing 2–5× faster than ethyl esters under alkaline conditions, a critical factor when the compound serves as a prodrug precursor or protecting group strategy [1]. Third, the chlorine regioisomerism (5-chloro vs. 4-chloro) determines the electronic and steric environment at the reactive sites, with the 5-chloro isomer preserving an unsubstituted para position relative to the ester for further electrophilic substitution, while the 4-chloro isomer blocks this position entirely . Generic substitution among these analogs therefore risks altered reaction kinetics, divergent metabolic stability, or failure of downstream synthetic sequences [1].

Methyl 5-chloro-2-(ethylamino)benzoate: Differentiation Evidence


N-Ethyl vs. N-Methyl: Lipophilicity & Steric Effects

Methyl 5-chloro-2-(ethylamino)benzoate differs from methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7) by one methylene unit on the aniline nitrogen. This N-ethyl vs. N-methyl homologation increases calculated logP by approximately 0.5 units and introduces additional conformational自由度 at the amino substituent. In the broader class of alkylammonium chlorobenzoates, Basova and Rozengart demonstrated that the length and structure of the N-alkyl substituent on the benzoate core directly modulates anticholinesterase inhibitory potency across multiple species, establishing that N-substituent identity is not interchangeable for biological readouts [1]. The methylamino analog is a documented precursor to 2-methylamino-5-chlorobenzophenone, the key intermediate in diazepam and estazolam synthesis . The ethylamino variant cannot be substituted into this established benzodiazepine synthetic pathway without altering the downstream benzophenone intermediate structure and subsequent cyclization efficiency.

Medicinal chemistry SAR logP optimization

Methyl Ester vs. Ethyl Ester: Hydrolysis Rate Differences

The methyl ester of methyl 5-chloro-2-(ethylamino)benzoate confers distinct hydrolysis kinetics compared to its ethyl ester analog ethyl 5-chloro-2-(methylamino)benzoate (CAS 172896-37-6). Both compounds share the same molecular formula (C₁₀H₁₂ClNO₂) and molecular weight (213.66 g/mol), creating potential confusion in procurement specifications . However, based on well-established ester hydrolysis principles applicable to this compound class—as corroborated by the chloroprocaine literature where the ortho-chloro substituent accelerates plasma cholinesterase-mediated hydrolysis [1]—methyl esters undergo alkaline hydrolysis approximately 2–5 times faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon. The Basova and Rozengart study on alkylammonium chlorobenzoates further confirms that the ester alkyl chain length is a critical determinant of biological activity in this compound class [2].

Prodrug design ester hydrolysis chemical stability

5-Chloro vs. 4-Chloro: Regioisomeric Synthetic Utility

Methyl 5-chloro-2-(ethylamino)benzoate (CAS 342422-34-8) and methyl 4-chloro-2-(ethylamino)benzoate (CAS 1152968-31-4) are regioisomers sharing identical molecular formula (C₁₀H₁₂ClNO₂) and molecular weight (213.66 g/mol) . The 5-chloro isomer preserves an unsubstituted para position relative to the ester carbonyl (position 4 of the ring), enabling further electrophilic aromatic substitution at this position. In contrast, the 4-chloro isomer has the para position blocked, directing any further substitution to the ortho (position 6) or meta (position 5) positions. This regioisomeric difference is critical for synthetic planning: the 5-chloro substitution pattern is consistent with that found in chloroprocaine-type local anesthetics and benzodiazepine intermediates [1]. Furthermore, the 5-chloro isomer aligns with the substitution pattern in methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), a documented building block for bacterial RNA polymerase inhibitors [2], suggesting the N-ethylated analog could serve as a more lipophilic alternative in similar inhibitor programs.

Regioselective synthesis electrophilic aromatic substitution scaffold diversification

Free Acid vs. Methyl Ester: Ionization & Solubility in Assays

Methyl 5-chloro-2-(ethylamino)benzoate is the methyl ester prodrug form of 5-chloro-2-(ethylamino)benzoic acid (CAS 37494-82-9). The free acid has a predicted pKa of 4.50±0.32, meaning it exists predominantly as the carboxylate anion at physiological pH 7.4 . In contrast, the methyl ester is neutral at physiological pH, conferring higher membrane permeability. This ester/acid differentiation follows well-established principles: esterification masks the charged carboxylate, increasing logD₇.₄ by approximately 1–2 units and enhancing passive diffusion across lipid bilayers [1]. The alkylammonium chlorobenzoate class studied by Basova and Rozengart further demonstrates that the ester moiety is not merely a pharmacokinetic modifier but directly participates in target engagement with cholinesterases through the ester carbonyl [2].

Solubility optimization cell permeability assay development

Vendor Purity & Availability: Procurement Risks

Methyl 5-chloro-2-(ethylamino)benzoate is available from multiple vendors with differing purity specifications, packaging options, and stock status. AKSci offers the compound at 97% minimum purity with long-term storage at cool, dry conditions . Leyan supplies at 98% purity under catalog number 1417881 . ChemScene provides the compound (catalog CS-0347211) with storage at 2–8°C sealed in dry conditions . Notably, CymitQuimica lists the Fluorochem-branded product as discontinued across all package sizes (1g, 250mg, 500mg), indicating supply constraints for this specific sourcing channel . This contrasts with the methylamino analog methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7), which is more broadly listed across vendors and serves as a key intermediate in benzodiazepine manufacturing, suggesting higher production volumes and potentially more stable supply chains .

Supply chain quality control vendor comparison

Data Gap: No Direct Pharmacological Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (conducted April 2026) did not identify any published study providing direct head-to-head quantitative pharmacological comparison between methyl 5-chloro-2-(ethylamino)benzoate and any of its structural analogs. The compound has not been registered with quantitative bioactivity data (IC₅₀, Ki, EC₅₀) against any defined molecular target in ChEMBL or BindingDB under its CAS number 342422-34-8 [1]. This contrasts with structurally related chlorobenzoate esters such as chloroprocaine and baclofen (sharing C₁₀H₁₂ClNO₂ molecular formula), which have extensive pharmacological characterization . The differentiation evidence presented above therefore relies on class-level inference from the broader alkylammonium chlorobenzoate literature and well-established physicochemical principles. Investigators seeking quantitative target engagement data should request custom profiling or consult the analogous methylamino series where more extensive SAR data may exist.

Data gap evidence quality research recommendation

Methyl 5-chloro-2-(ethylamino)benzoate: Research & Industrial Applications


Benzodiazepine & Quinazolinone Analogue Synthesis

The 5-chloro-2-(ethylamino)benzoate core provides a differentiated starting point for benzodiazepine analogue synthesis where the N-ethyl substituent is desired in the final compound. While the N-methyl analog is established for diazepam and estazolam synthesis , the N-ethyl variant offers access to benzodiazepine analogues with altered N-substituent properties without requiring post-synthetic N-alkylation. The methyl ester can be converted to the corresponding benzophenone via Grignard reaction, then elaborated to the benzodiazepine core through established acylation–cyclization sequences . This scenario is supported by the documented use of the 2-ethylamino substitution pattern in etifoxine synthesis pathways [1].

Cholinesterase & PNMT Inhibitor Screening Probe

Based on class-level evidence from the Basova and Rozengart studies demonstrating that alkylammonium chlorobenzoates act as reversible ester bond-containing cholinesterase inhibitors with species-specific potency profiles [2], methyl 5-chloro-2-(ethylamino)benzoate can serve as a lipophilicity probe in structure-activity relationship campaigns targeting cholinesterases or phenylethanolamine N-methyltransferase (PNMT). The N-ethyl substituent provides intermediate lipophilicity between the N-methyl and N-propyl analogs, enabling systematic exploration of the hydrophobic pocket tolerance in these enzyme active sites [2].

Prodrug Intermediate for Benzoic Acid Therapeutics

When the carboxylic acid functionality of 5-chloro-2-(ethylamino)benzoic acid is required at the target site but the free acid suffers from poor membrane permeability (predicted pKa 4.50, anionic at physiological pH ), the methyl ester serves as a prodrug or synthetic intermediate. The ester can be hydrolyzed in situ by endogenous esterases—a strategy validated by the chloroprocaine class where the ortho-chloro substituent accelerates enzymatic hydrolysis [3]. This approach is appropriate for programs requiring intracellular delivery of the carboxylate form or transient protection of the acid during multi-step synthesis.

C4 Regioselective Diversification for Library Synthesis

The 5-chloro substitution pattern preserves the C4 position (para to the ester) as the most electronically activated site for electrophilic aromatic substitution, distinguishing this regioisomer from the 4-chloro analog where this position is blocked . This enables regioselective nitration, halogenation, or Friedel-Crafts acylation at C4, followed by further elaboration to generate compound libraries with substitution at both the C5 (chlorine) and C4 positions. This synthetic accessibility is relevant for medicinal chemistry programs requiring systematic exploration of the phenyl ring substitution space in benzoate ester-based lead compounds .

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